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For Researchers, Scientists, and Drug Development Professionals

Introduction
DSM705 hydrochloride is a potent and selective inhibitor of dihydroorotate dehydrogenase

(DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway of Plasmodium

falciparum, the parasite responsible for the most severe form of malaria.[1] This technical guide

provides a comprehensive overview of the physicochemical properties, biological activity, and

experimental protocols related to DSM705 hydrochloride, intended to support further research

and development efforts in the field of antimalarial drug discovery.

Physicochemical Properties
DSM705 hydrochloride is a synthetic, pyrrole-based compound.[1] The hydrochloride salt

form of DSM705 generally offers enhanced water solubility and stability compared to its free

base form.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of DSM705 Hydrochloride
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Property Value Reference

Chemical Formula C₁₉H₂₀ClF₃N₆O [3]

Molecular Weight 440.85 g/mol [3]

Appearance White to off-white solid powder [3]

Solubility

- DMSO: ~100 mg/mL

(~226.83 mM) - Methanol: 250

mg/mL (567.09 mM; requires

sonication) - In vivo formulation

1 (10% DMSO, 40% PEG300,

5% Tween80, 45% Saline): ≥

2.5 mg/mL (5.67 mM) - In vivo

formulation 2 (10% DMSO,

90% (20% SBE-β-CD in

Saline)): ≥ 2.5 mg/mL (5.67

mM) - In vivo formulation 3

(10% DMSO, 90% Corn Oil): ≥

2.5 mg/mL (5.67 mM)

[1]

Storage Conditions

Powder: -20°C for 3 years, 4°C

for 2 years. In solvent: -80°C

for 6 months, -20°C for 1

month.

[1]

Biological Activity and Mechanism of Action
DSM705 hydrochloride exerts its antimalarial effect by inhibiting the Plasmodium falciparum

dihydroorotate dehydrogenase (PfDHODH).[1] This enzyme catalyzes the oxidation of

dihydroorotate to orotate, a critical step in the de novo synthesis of pyrimidines, which are

essential for DNA and RNA replication.[4] Unlike humans, the malaria parasite relies solely on

the de novo pathway for pyrimidine synthesis, making PfDHODH an attractive and selective

drug target.[4] DSM705 hydrochloride shows potent inhibitory activity against PfDHODH with

no significant inhibition of the mammalian enzyme.[1]

Table 2: In Vitro and In Vivo Activity of DSM705 Hydrochloride
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Assay Value Reference

IC₅₀ (P. falciparum DHODH) 95 nM [1]

IC₅₀ (P. vivax DHODH) 52 nM [1]

EC₅₀ (P. falciparum 3D7 cells) 12 nM [1]

Oral Bioavailability (F) in Swiss

outbred mice
70-74% (at 2.6 and 24 mg/kg) [3]

Apparent half-life (t₁/₂) in Swiss

outbred mice

3.4 - 4.5 h (at 2.6 and 24

mg/kg)
[3]

Maximum concentration (Cₘₐₓ)

in Swiss outbred mice

2.6 - 20 µM (at 2.6 and 24

mg/kg)
[3]

Plasma Clearance (CL) in mice

(IV)
2.8 mL/min/kg (at 2.3 mg/kg) [3]

Volume of distribution at

steady state (Vₛₛ) in mice (IV)
1.3 L/kg (at 2.3 mg/kg) [3]

Signaling Pathway
The mechanism of action of DSM705 hydrochloride is centered on the disruption of the

pyrimidine biosynthesis pathway in Plasmodium. The following diagram illustrates the central

role of DHODH and its inhibition by DSM705.
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Figure 1: Mechanism of Action of DSM705
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Caption: Inhibition of DHODH by DSM705 blocks pyrimidine synthesis.
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Experimental Protocols
This section provides detailed methodologies for key experiments related to the

characterization and evaluation of DSM705 hydrochloride.

In Vitro DHODH Enzyme Inhibition Assay
This protocol is adapted from methodologies used for the evaluation of pyrrole-based DHODH

inhibitors.[5]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of DSM705
hydrochloride against recombinant P. falciparum DHODH.

Materials:

Recombinant P. falciparum DHODH enzyme

DSM705 hydrochloride

L-dihydroorotic acid (substrate)

Decylubiquinone (electron acceptor)

2,6-dichloroindophenol (DCIP) (colorimetric indicator)

Assay buffer (e.g., 50 mM Tris, 150 mM KCl, 0.1% Triton® X-100, pH 8.0)

96-well clear-bottom microplates

Spectrophotometer

Procedure:

Prepare a stock solution of DSM705 hydrochloride in 100% DMSO.

Perform serial dilutions of the compound in the assay buffer to achieve the desired

concentration range.
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In a 96-well plate, add a final concentration of 0.02 µg of recombinant human DHODH to

each well containing the assay buffer.

Add the desired concentrations of DSM705 hydrochloride to the wells.

Initiate the enzymatic reaction by adding a substrate mixture containing 2 mM L-

dihydroorotic acid, 0.2 mM decylubiquinone, and 0.12 mM DCIP in the assay buffer.

Measure the decrease in absorbance at 600 nm over time, which corresponds to the

reduction of DCIP.

Calculate the percentage of inhibition for each compound concentration relative to the

DMSO control.

Determine the IC₅₀ value by fitting the dose-response data to a suitable model using

graphing software (e.g., GraphPad Prism).

In VitroP. falciparum Proliferation Assay
This protocol is based on standard SYBR Green I or DAPI-based fluorescence assays.[6][7]

Objective: To determine the half-maximal effective concentration (EC₅₀) of DSM705
hydrochloride against the erythrocytic stages of P. falciparum.

Materials:

P. falciparum culture (e.g., 3D7 strain)

Human red blood cells

Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine,

and gentamicin)

DSM705 hydrochloride

SYBR Green I or DAPI staining solution

96-well black microplates
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Fluorescence plate reader

Incubator with a gas mixture (5% CO₂, 5% O₂, 90% N₂)

Procedure:

Synchronize the P. falciparum culture to the ring stage.

Prepare serial dilutions of DSM705 hydrochloride in the complete culture medium in a 96-

well plate.

Add the synchronized parasite culture (e.g., 0.5% parasitemia and 2% hematocrit) to each

well.

Incubate the plates for 72 hours at 37°C in the controlled gas environment.

After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I or

DAPI.

Measure the fluorescence intensity using a plate reader with appropriate excitation and

emission wavelengths (e.g., 485 nm excitation and 530 nm emission for SYBR Green I).

Calculate the percentage of growth inhibition for each concentration compared to the drug-

free control.

Determine the EC₅₀ value by plotting the concentration-response curve.

In Vivo Efficacy in a SCID Mouse Model
The following is a general workflow for assessing the in vivo efficacy of antimalarial compounds

in a humanized severe combined immunodeficient (SCID) mouse model.
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Figure 2: Workflow for In Vivo Efficacy Study
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Caption: General workflow for an in vivo antimalarial efficacy study.
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Procedure Outline:

Animal Model: Utilize SCID mice engrafted with human red blood cells.

Infection: Inoculate the mice with P. falciparum-infected human erythrocytes.

Grouping and Dosing: Once parasitemia is established, randomize the mice into treatment

groups (vehicle control, different doses of DSM705 hydrochloride, and a positive control

like chloroquine). Administer the compound, typically via oral gavage, for a specified duration

(e.g., twice daily for 6 days).[3]

Monitoring: Monitor parasitemia daily by preparing Giemsa-stained thin blood smears from

tail vein blood and counting infected red blood cells.

Endpoint Analysis: At the end of the treatment period, calculate the percent inhibition of

parasite growth for each dose. Determine the effective dose that reduces parasitemia by

50% (ED₅₀) and 90% (ED₉₀).

X-ray Crystallography of PfDHODH in Complex with
Inhibitor
This protocol outlines the general steps for determining the crystal structure of PfDHODH with

a bound inhibitor.[4]

Objective: To elucidate the binding mode of DSM705 to P. falciparum DHODH.

Materials:

Purified, concentrated recombinant PfDHODH

DSM705 hydrochloride

Crystallization screening kits and reagents (e.g., PEGs, salts, buffers)

Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion)

Cryoprotectant
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X-ray diffraction equipment (synchrotron source preferred)

Procedure:

Complex Formation: Incubate the purified PfDHODH with a molar excess of DSM705
hydrochloride to ensure binding.

Crystallization Screening: Set up crystallization trials using the protein-inhibitor complex with

a variety of crystallization screens to identify initial crystallization conditions.

Crystal Optimization: Optimize the initial hit conditions by varying the concentrations of

precipitant, buffer pH, and temperature to obtain diffraction-quality crystals.

Cryo-protection and Data Collection: Soak the crystals in a cryoprotectant solution before

flash-cooling them in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

Structure Determination and Refinement: Process the diffraction data and solve the crystal

structure using molecular replacement with a known PfDHODH structure. Refine the model

of the protein-inhibitor complex against the experimental data.

Conclusion
DSM705 hydrochloride is a promising antimalarial candidate with potent activity against

Plasmodium falciparum through the selective inhibition of DHODH. Its favorable

physicochemical and pharmacokinetic properties warrant further investigation. The

experimental protocols detailed in this guide provide a framework for the continued evaluation

and development of DSM705 hydrochloride and other novel DHODH inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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